molecular formula C26H22N2O2 B8114574 N-[3-[(2-oxonaphthalen-1-ylidene)methylamino]phenyl]-2-phenylpropanamide

N-[3-[(2-oxonaphthalen-1-ylidene)methylamino]phenyl]-2-phenylpropanamide

Cat. No.: B8114574
M. Wt: 394.5 g/mol
InChI Key: UADRPWLRVLBVBC-UHFFFAOYSA-N
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Preparation Methods

Salermide can be synthesized through a series of chemical reactions. The synthetic route typically involves the condensation of 2-hydroxy-1-naphthaldehyde with aniline derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods for Salermide are not extensively documented, but laboratory-scale synthesis provides a foundation for potential scaling up .

Chemical Reactions Analysis

Salermide undergoes various chemical reactions, including:

    Oxidation: Salermide can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, typically involving reducing agents like sodium borohydride.

    Substitution: Salermide can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon.

Scientific Research Applications

Salermide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.

    Biology: Salermide is studied for its role in inhibiting sirtuin enzymes, which are involved in cellular processes like aging, DNA repair, and gene expression.

    Medicine: Research has shown that Salermide has potential anti-cancer properties by inducing apoptosis in cancer cells. It is also being investigated for its role in neurodegenerative diseases.

Mechanism of Action

Salermide exerts its effects primarily by inhibiting sirtuin enzymes, specifically SIRT1 and SIRT2. These enzymes are involved in the deacetylation of proteins, which affects various cellular processes. By inhibiting these enzymes, Salermide can induce the reactivation of proapoptotic genes, leading to apoptosis in cancer cells. The molecular targets of Salermide include the active sites of SIRT1 and SIRT2, where it binds and prevents their enzymatic activity .

Comparison with Similar Compounds

Salermide is unique compared to other sirtuin inhibitors due to its strong inhibitory effect on SIRT2 over SIRT1. Similar compounds include:

Properties

IUPAC Name

N-[3-[(2-oxonaphthalen-1-ylidene)methylamino]phenyl]-2-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2/c1-18(19-8-3-2-4-9-19)26(30)28-22-12-7-11-21(16-22)27-17-24-23-13-6-5-10-20(23)14-15-25(24)29/h2-18,27H,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADRPWLRVLBVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)NC=C3C(=O)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)NC=C3C(=O)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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